2',2,2,4'-TETRAMETHYLPROPIOPHENONE
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Overview
Description
2’,2,2,4’-Tetramethylpropiophenone is an organic compound with the molecular formula C13H18O. It is also known by its IUPAC name, 1-(2,4-dimethylphenyl)-2,2-dimethyl-1-propanone . This compound is a member of the ketone family and is characterized by its unique structure, which includes a propiophenone backbone with multiple methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2,2,4’-tetramethylpropiophenone typically involves the Friedel-Crafts acylation reactionThe reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 2’,2,2,4’-tetramethylpropiophenone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2’,2,2,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’,2,2,4’-Tetramethylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 2’,2,2,4’-tetramethylpropiophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved often include enzyme-catalyzed transformations, where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
2,2,3’,4’-Tetramethylpropiophenone: Similar structure but different methyl group positions.
2,2,2,4’-Tetramethylbutyrophenone: Similar structure with a butyrophenone backbone.
2,2,2,4’-Tetramethylacetophenone: Similar structure with an acetophenone backbone.
Uniqueness
2’,2,2,4’-Tetramethylpropiophenone is unique due to its specific methyl substitutions on the aromatic ring and the propiophenone backbone. These structural features confer distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBAIKXOSEZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309250 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-99-8 |
Source
|
Record name | NSC211475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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